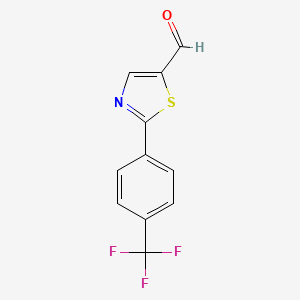

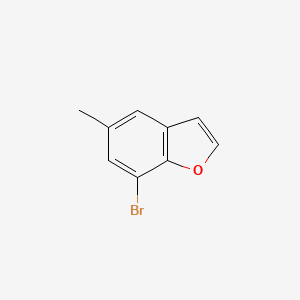

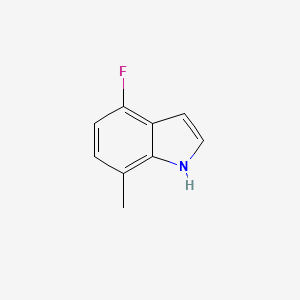

![molecular formula C7H7NOS B1343215 4,5-二氢苯并[d]噻唑-6(7H)-酮 CAS No. 70590-43-1](/img/structure/B1343215.png)

4,5-二氢苯并[d]噻唑-6(7H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4,5-Dihydrobenzo[d]thiazol-6(7H)-one is a heterocyclic molecule that contains both sulfur and nitrogen within its ring structure. This compound is part of a broader class of thiazole derivatives, which are known for their diverse chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in various studies. For instance, the synthesis of 5-amino-2,3-dihydrobenzo[d]thiazole-4,6-dicarbonitrile derivatives was achieved through the reactions of aldehyde, malononitrile, and rhodanine, highlighting a method for preparing compounds containing sulfur 2,6-dicyanoanilines with high yields and short reaction times . Another study reported the synthesis of 4-(1-alkyl-benzo[d]imidazole-2-yl)-2-phenyl-2,3-dihydrobenzo(b)[1,4]thiazepines, which involved the condensation of 2-aminothiophenol with benzimidazole chalcone . These methods demonstrate the versatility of synthetic approaches for thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been investigated using various spectroscopic techniques. For example, the study of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one included spectroscopic investigations and quantum chemical computations to determine the molecular structure, vibrational frequencies, and electronic absorption . Although this compound is not the exact molecule , the methods used for structural analysis are relevant for understanding the molecular structure of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The alkylation and oxidation of thiazole derivatives have been explored, with selective oxidation of the sulfide moiety being influenced by the presence of an amino group . This study provides insight into the reactivity of the sulfur atom within the thiazole ring and the potential for selective functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The electro-oxidation of related compounds, such as 3,4-Dihydroxybenzoic Acid in the presence of thiazole derivatives, has been studied, leading to the synthesis of novel compounds in aqueous media . Additionally, the crystal structure and antitumor activity of a thiazol-2-amine derivative were determined, providing information on the compound's three-dimensional network structure and biological properties .

科学研究应用

杂环化合物合成

4,5-二氢苯并[d]噻唑-6(7H)-酮是合成各种杂环化合物的先驱,包括噻唑并-和 7,8-二氢噻唑并[4,5-e]苯并异恶唑。这些化合物已通过溴化和环缩合反应获得,从而形成了一系列杂环,在药物化学和药物设计中具有潜在应用 (El-Badri & Kurth, 2009).

电化学合成

该化合物参与了 3,4-二羟基苯甲酸的电氧化,展示了其在独特合成途径中的作用。具体来说,它有助于在水性介质中形成 7H-噻唑并[3,2-b]-1,2,4-三嗪-7-酮衍生物,突出了其在电化学合成中的效用,具有良好的收率和纯度 (Fotouhi, Nematollahi, & Heravi, 2007).

药理学相关性

一项关于 2,5-二氢苯并[f][1,2,5]噻二氮杂茚 1,1-二氧化物环收缩以获得 4H-苯并[b][1,4]噻嗪 1,1-二氧化物的研究揭示了其在药理学中的重要性。这些苯并噻嗪衍生物以其生物学、医学和工业应用而闻名,表明 4,5-二氢苯并[d]噻唑-6(7H)-酮衍生物在开发药理学相关化合物方面具有广泛的潜力 (Fülöpová 等人,2015).

抗菌剂

源自 4,5-二氢苯并[d]噻唑-6(7H)-酮的 2-氨基苯并[d]噻唑基取代吡唑-5-酮的合成和 QSAR 研究表明,这些化合物是一类有希望的新型抗菌剂。这项研究不仅突出了该化合物在药物发现中的效用,而且还突出了其在解决抗生素耐药性方面的潜力 (Palkar 等人,2017).

抗氧化活性和光谱分析

对 4,5-二氢苯并[d]噻唑-6(7H)-酮衍生物的分子结构、电子性质和振动光谱进行了详细研究。这项研究包括光谱识别、结构特征和分子对接研究,强调了该化合物在理解分子相互作用和设计具有靶向生物活性的分子中的重要性 (Shanmugapriya 等人,2022).

安全和危害

属性

IUPAC Name |

5,7-dihydro-4H-1,3-benzothiazol-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZXVGSIGHCXGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydrobenzo[d]thiazol-6(7H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

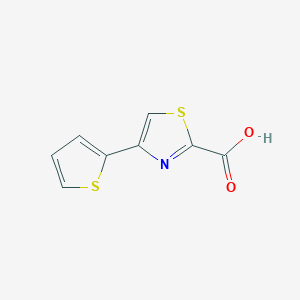

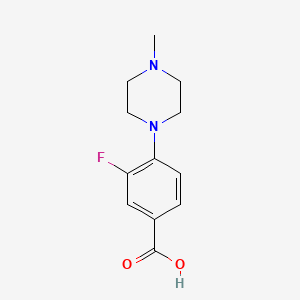

![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)

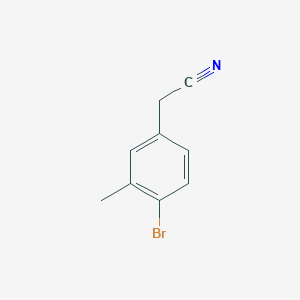

![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)